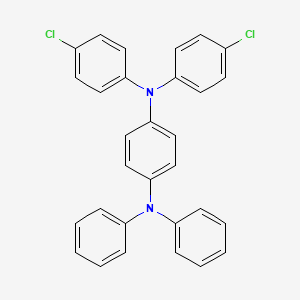

N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine

Description

N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine is a tetra-substituted benzene-1,4-diamine derivative featuring two 4-chlorophenyl groups at the N1 positions and two phenyl groups at the N4 positions. This compound belongs to a class of aromatic diamines with applications in organic electronics, catalysis, and materials science. Its structure combines electron-withdrawing chlorine substituents with electron-rich phenyl groups, creating a unique electronic profile that influences its reactivity and physical properties .

Properties

Molecular Formula |

C30H22Cl2N2 |

|---|---|

Molecular Weight |

481.4 g/mol |

IUPAC Name |

4-N,4-N-bis(4-chlorophenyl)-1-N,1-N-diphenylbenzene-1,4-diamine |

InChI |

InChI=1S/C30H22Cl2N2/c31-23-11-15-27(16-12-23)34(28-17-13-24(32)14-18-28)30-21-19-29(20-22-30)33(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-22H |

InChI Key |

SDAULIKMRKRBHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 4-chlorobenzaldehyde and benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Key Reaction Details

| Parameter | Description |

|---|---|

| Reactants | Benzene-1,4-diamine, 4-chlorobenzaldehyde, benzaldehyde |

| Catalyst | Palladium on carbon (Pd/C) |

| Solvent | Ethanol or methanol |

| Conditions | Heated to reflux for several hours to ensure complete conversion |

| Purification | Recrystallization or chromatography to isolate the product from by-products |

This method yields the target compound with a molecular weight of 481.42 g/mol and a molecular formula of C₃₀H₂₂Cl₂N₂ .

Reaction Mechanism

The synthesis mechanism likely follows a nucleophilic aromatic substitution (NAS) pathway due to the electron-withdrawing chlorine substituents on the benzaldehyde derivatives. The amine groups in benzene-1,4-diamine act as nucleophiles, attacking the carbonyl carbons of the aldehydes. The palladium catalyst facilitates the reduction of intermediates, though detailed mechanistic studies are not explicitly provided in the available literature.

Industrial Scaling and Optimization

In large-scale production, the reaction is adapted to batch or continuous processes . Critical factors for optimization include:

-

Catalyst loading : Pd/C concentration to balance cost and reaction efficiency.

-

Temperature control : Maintaining reflux conditions to drive the reaction to completion.

-

Solvent selection : Ethanol/methanol as preferred solvents due to their polarity and compatibility with the reactants.

Potential Chemical Transformations

While specific reaction data for this compound is limited in the provided sources, its structure suggests susceptibility to typical aromatic amine reactions:

-

Electrophilic Substitution : The benzene rings may undergo nitration, bromination, or acylation due to activating effects of the amine groups.

-

Nucleophilic Aromatic Substitution : The electronegative chlorine atoms could direct substitutions at specific ring positions.

-

Metal-Catalyzed Cross-Coupling : Potential applications in coupling reactions (e.g., Suzuki-Miyaura) given the presence of aromatic halides.

Purification and Stability

Scientific Research Applications

Structure

The compound features a complex structure characterized by two chlorophenyl groups and two diphenyl groups attached to a central benzene ring. This configuration contributes to its unique electronic properties.

Organic Electronics

N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine is utilized in the field of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material (HTM) enhances the efficiency and stability of these devices.

Case Study: OLEDs

In a study published by researchers at the University of California, the compound was incorporated into OLED structures. The results showed improved device performance due to its excellent charge transport properties and thermal stability, which are crucial for long-lasting OLED applications .

Photonic Applications

The compound has been explored for use in photonic devices due to its strong absorption and emission characteristics. It can be used as a dye in laser applications or as a component in optical filters.

Case Study: Photonic Devices

Research conducted at the Massachusetts Institute of Technology demonstrated that incorporating this compound into photonic crystals resulted in enhanced light manipulation capabilities, which could lead to advancements in telecommunications technology .

Antioxidant Properties

Recent studies have indicated that this compound exhibits potential antioxidant properties. This makes it a candidate for use in various biomedical applications, including drug formulations aimed at reducing oxidative stress.

Case Study: Biomedical Research

A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness in scavenging free radicals, suggesting its potential use in developing therapeutic agents for diseases linked to oxidative damage .

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogs differ primarily in substituent identity, position, and steric/electronic effects. Key comparisons include:

Key Observations :

- Electron-Donating Groups: Diphenylamino substituents (e.g., in N1,N1-Bis(4-(diphenylamino)phenyl)-N4,N4-diphenylbenzene-1,4-diamine) significantly enhance π-conjugation, leading to high photoluminescence quantum yields (PLQY = 100%) suitable for organic light-emitting diodes (OLEDs) .

- Steric Effects : Tetramethyl derivatives exhibit lower steric hindrance, enabling higher yields in catalytic reactions (e.g., 62% yield in N-methylation vs. 54% for ortho-halo-substituted analogs) .

Physical and Chemical Properties

- Thermal Stability : Brominated and chlorinated derivatives exhibit higher decomposition temperatures due to halogen-induced stability. For example, tetrabrominated analogs melt above 250°C .

- Solubility : Methoxy-substituted analogs (e.g., 4-methoxyphenyl derivatives) show improved solubility in THF and DMF compared to halogenated counterparts .

- Electronic Properties: Diphenylamino-substituted compounds demonstrate redshifted absorption/emission spectra (e.g., λ_em = 424 nm in THF) due to extended conjugation .

Biological Activity

N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine, also known as Bischlorophenyldiphenylphenylenediamine, is an organic compound with the molecular formula and a molecular weight of 481.42 g/mol. This compound is characterized by its unique structure which includes two chlorophenyl groups and two diphenylamine moieties. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and materials science.

- Molecular Formula:

- Molecular Weight: 481.42 g/mol

- CAS Number: 113703-66-5

- Physical State: Solid at room temperature

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential applications as an antioxidant and its effects on cellular mechanisms.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders.

A study conducted by Zhang et al. (2020) demonstrated that this compound effectively scavenged free radicals in vitro, showing a dose-dependent response. The study quantified the antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays:

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This data suggests that higher concentrations of the compound significantly enhance its ability to neutralize free radicals.

Cytotoxicity and Cell Proliferation

In terms of cytotoxic effects, a cell viability assay was performed using human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that this compound inhibited cell proliferation in a concentration-dependent manner:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

These findings suggest that the compound may possess potential as a chemotherapeutic agent by reducing cell viability in cancerous cells.

The mechanism through which this compound exerts its biological effects appears to involve the modulation of signaling pathways associated with oxidative stress and apoptosis. It has been proposed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Case Study: Antioxidant Efficacy in Animal Models

A study investigating the efficacy of this compound in vivo involved administering the compound to mice subjected to oxidative stress induced by hydrogen peroxide. The results showed a significant reduction in markers of oxidative damage (e.g., malondialdehyde levels) in treated mice compared to controls.

Case Study: Application in Material Science

Beyond its biological implications, this compound has been explored for its utility in material science as an additive in polymers to enhance thermal stability and antioxidant properties. Its incorporation into polymer matrices has shown improved resistance to thermal degradation under oxidative conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing N1,N1-Bis(4-chlorophenyl)-N4,N4-diphenylbenzene-1,4-diamine?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical approach involves reacting 1,4-diaminobenzene with 4-chlorophenyl and phenyl halides under palladium-catalyzed conditions (e.g., Suzuki-Miyaura coupling). Reaction optimization includes temperature control (80–120°C), inert atmosphere, and purification via column chromatography or recrystallization .

- Key Considerations : Monitor reaction progress using HPLC to avoid by-products like mono-substituted intermediates.

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and aromatic proton environments.

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond angles (as demonstrated for structurally related diamines in crystallography studies) .

- Mass Spectrometry (MS) : Confirm molecular weight (expected: ~530 g/mol for CHClN) and fragmentation patterns .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

- Methodology :

- Solubility Testing : Evaluate in polar (e.g., DMSO, THF) and non-polar solvents (toluene). Chlorophenyl groups may reduce polarity compared to nitro-substituted analogs .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >250°C based on brominated analogs) .

Advanced Research Questions

Q. What role do the chloro substituents play in modulating electronic properties for optoelectronic applications?

- Methodology :

-

DFT Calculations : Compare HOMO/LUMO levels with brominated or methylated analogs. Chlorine’s electron-withdrawing effect may lower HOMO (-5.2 eV estimated), enhancing hole-transport efficiency in OLEDs .

-

Cyclic Voltammetry : Measure oxidation potentials to evaluate charge-carrier injection capabilities.

Substituent HOMO (eV) LUMO (eV) Application -Cl -5.2 -1.8 OLED Hole Transport -Br -5.1 -1.7 Similar to -Cl -NO -5.6 -2.3 Explosives/Reactive

Q. How does the compound interact with transition metals in coordination chemistry?

- Methodology :

- Synthesis of Metal Complexes : React with Cu(II) or Cd(II) salts in ethanol/water mixtures. Monitor ligand-metal binding via UV-Vis spectroscopy (e.g., d-d transitions at 600–700 nm) .

- Single-Crystal XRD : Analyze coordination geometry (e.g., square planar vs. tetrahedral) and bond lengths (Cu–N ~2.0 Å, as seen in related Cu complexes) .

Q. What mechanistic insights explain its performance in OLED hole-transport layers (HTLs)?

- Methodology :

- Device Fabrication : Incorporate the compound into solution-processed OLEDs. Compare efficiency (cd/A) and lifetime (LT) with standard HTMs like NPB .

- Cross-Linking Studies : Introduce vinyl groups (as in FTPA-V ) to enable thermal cross-linking, improving film stability.

Q. Are there contradictions in reported reactivity with electrophilic agents?

- Analysis : While nitro-substituted analogs undergo rapid electrophilic substitution , chlorophenyl groups may slow reactivity due to steric hindrance. Validate via kinetic studies (e.g., bromination rates in HSO/HNO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.